Cas no 5231-35-6 (2H-1-Benzopyran-7-ol,3-[4-(acetyloxy)phenyl]-4-ethyl-2,2-dimethyl-, 7-acetate)
![2H-1-Benzopyran-7-ol,3-[4-(acetyloxy)phenyl]-4-ethyl-2,2-dimethyl-, 7-acetate structure](https://pt.kuujia.com/scimg/cas/5231-35-6x500.png)
5231-35-6 structure
Nome do Produto:2H-1-Benzopyran-7-ol,3-[4-(acetyloxy)phenyl]-4-ethyl-2,2-dimethyl-, 7-acetate
2H-1-Benzopyran-7-ol,3-[4-(acetyloxy)phenyl]-4-ethyl-2,2-dimethyl-, 7-acetate Propriedades químicas e físicas
Nomes e Identificadores
-
- 2H-1-Benzopyran-7-ol,3-[4-(acetyloxy)phenyl]-4-ethyl-2,2-dimethyl-, 7-acetate
- [4-(7-acetyloxy-4-ethyl-2,2-dimethylchromen-3-yl)phenyl] acetate
- 4-[7-(acetyloxy)-4-ethyl-2,2-dimethyl-2h-chromen-3-yl]phenyl acetate
- AC1L5UK3
- AC1Q62DK
- AR-1F9792
- C15050
- CTK4J5739
- NCIOpen2_009037
- NSC83277
- NSC-83277
- DTXSID60292500
- 2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate
- Q27148684
- 5231-35-6
- CHEBI:79570
- 7-acetoxy-3-(4-acetoxy-phenyl)-4-ethyl-2,2-dimethyl-2H-chromene
- 4-[7-(acetyloxy)-4-ethyl-2,2-dimethyl-2H-1-benzopyran-3-yl]phenyl acetate
- 4-Ethyl-3-(p-hydroxyphenyl)-2,2-dimethyl-2H-1-benzopyran-7-ol diacetate
-
- Inchi: InChI=1S/C23H24O5/c1-6-19-20-12-11-18(27-15(3)25)13-21(20)28-23(4,5)22(19)16-7-9-17(10-8-16)26-14(2)24/h7-13H,6H2,1-5H3
- Chave InChI: MYPFOICOYSUJOZ-UHFFFAOYSA-N
- SMILES: CCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)OC(=O)C
Propriedades Computadas
- Massa Exacta: 380.16242
- Massa monoisotópica: 380.162
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 28
- Contagem de Ligações Rotativas: 6
- Complexidade: 627
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 61.8Ų
- XLogP3: 3.9
Propriedades Experimentais
- Densidade: 1.145
- Ponto de ebulição: 492.4°Cat760mmHg
- Ponto de Flash: 213°C
- Índice de Refracção: 1.547
- PSA: 61.83
- LogP: 5.02900
2H-1-Benzopyran-7-ol,3-[4-(acetyloxy)phenyl]-4-ethyl-2,2-dimethyl-, 7-acetate Literatura Relacionada
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
S. Ahmed Chem. Commun., 2009, 6421-6423
5231-35-6 (2H-1-Benzopyran-7-ol,3-[4-(acetyloxy)phenyl]-4-ethyl-2,2-dimethyl-, 7-acetate) Produtos relacionados
- 2137551-47-2(2-Propanol, 1,1,1-trichloro-3-[(1,1-dimethylpropyl)amino]-)
- 361543-99-9((4-methoxy-2,6-dimethylphenyl)boronic acid)
- 2287280-85-5(1-(2-cyclobutylethyl)-5-iodo-1H-1,2,3-benzotriazole)
- 148148-65-6(2-fluoro-3-(piperidin-4-yl)methylpyridine)
- 2229231-03-0(3-amino-1-(3-bromo-4-methylthiophen-2-yl)propan-1-one)
- 2757874-64-7(4-{[(Benzyloxy)carbonyl]amino}-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid)
- 2172000-91-6(N-(2-aminoethyl)-N-methylpyridin-2-amine dihydrochloride)
- 2548977-95-1(4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine)
- 1806308-52-0(Ethyl 3-amino-2-(2-chloropropanoyl)benzoate)
- 2137937-28-9([2,2-Difluoro-3-(3-methoxyazetidin-1-yl)propyl](methyl)amine)
Fornecedores recomendados
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
